3'-Azetidinomethyl-3,5-dimethylbenzophenone
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Overview
Description
3’-Azetidinomethyl-3,5-dimethylbenzophenone is a chemical compound with the molecular formula C19H21NO. It is characterized by the presence of an azetidine ring attached to a benzophenone core, which includes two methyl groups at the 3 and 5 positions on the benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Azetidinomethyl-3,5-dimethylbenzophenone typically involves the reaction of 3,5-dimethylbenzophenone with azetidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction .
Industrial Production Methods
Industrial production methods for 3’-Azetidinomethyl-3,5-dimethylbenzophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves the use of industrial reactors and more efficient catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3’-Azetidinomethyl-3,5-dimethylbenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted azetidine compounds .
Scientific Research Applications
3’-Azetidinomethyl-3,5-dimethylbenzophenone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3’-Azetidinomethyl-3,5-dimethylbenzophenone involves its interaction with specific molecular targets. The azetidine ring and benzophenone core allow it to bind to various enzymes and receptors, modulating their activity. This interaction can affect biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3’-Azetidinomethyl-3,5-dimethylbenzene
- 3’-Azetidinomethyl-3,5-dimethylphenol
- 3’-Azetidinomethyl-3,5-dimethylbenzoic acid
Uniqueness
3’-Azetidinomethyl-3,5-dimethylbenzophenone is unique due to its specific structural features, such as the azetidine ring and the positioning of the methyl groups on the benzophenone core.
Properties
IUPAC Name |
[3-(azetidin-1-ylmethyl)phenyl]-(3,5-dimethylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-14-9-15(2)11-18(10-14)19(21)17-6-3-5-16(12-17)13-20-7-4-8-20/h3,5-6,9-12H,4,7-8,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJZPYATHKLQCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CCC3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643261 |
Source
|
Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(3,5-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-79-4 |
Source
|
Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(3,5-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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